Cas no 907214-62-4 (3'-Methoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one)

3'-Methoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one is a specialized biphenyl derivative featuring a methoxy substituent at the 3' position and a dimethyl-substituted dihydrofuran-2(3H)-one moiety. This compound is of interest in synthetic organic chemistry due to its structural complexity, which lends itself to applications in the development of pharmaceuticals, agrochemicals, and fine chemicals. The methoxy group enhances solubility and reactivity, while the rigid bicyclic framework provides steric control in stereoselective reactions. Its well-defined molecular architecture makes it a valuable intermediate for constructing more complex heterocyclic systems. High purity and stability under standard conditions further contribute to its utility in research and industrial settings.
3'-Methoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one structure
907214-62-4 structure
Product Name:3'-Methoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one
CAS No:907214-62-4
MF:C15H18O2
MW:230.302224636078
CID:4937088
Update Time:2025-10-22

3'-Methoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 3'-METHOXY-5,5-DIMETHYL-4,5-DIHYDRO-[1,1'-BIPHENYL]-2(3H)-ONE
    • 2-(3-Methoxy-phenyl)-4,4-dimethyl-cyclohex-2-enone
    • 2-(3-methoxyphenyl)-4,4-dimethylcyclohex-2-en-1-one
    • 3'-Methoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one
    • Inchi: 1S/C15H18O2/c1-15(2)8-7-14(16)13(10-15)11-5-4-6-12(9-11)17-3/h4-6,9-10H,7-8H2,1-3H3
    • InChI Key: AQMUELDMGTVEFU-UHFFFAOYSA-N
    • SMILES: O=C1C(C2C=CC=C(C=2)OC)=CC(C)(C)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 328
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26.3

3'-Methoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019124895-1g
3'-Methoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3h)-one
907214-62-4 95%
1g
$602.55 2023-08-31

Additional information on 3'-Methoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one

3'-Methoxy-5,5-Dimethyl-4,5-Dihydro-[1,1'-Biphenyl]-2(3H)-One: A Comprehensive Overview

The compound 3'-Methoxy-5,5-Dimethyl-4,5-Dihydro-[1,1'-Biphenyl]-2(3H)-One (CAS No. 907214-62-4) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of biphenyl derivatives, which have garnered considerable attention in recent years due to their unique electronic properties and versatile reactivity. The presence of a methoxy group at the 3' position and two methyl groups at the 5 positions introduces steric and electronic effects that can influence its chemical behavior and biological activity.

Recent studies have highlighted the importance of biphenyl systems in drug discovery. The 4,5-dihydro structure in this compound suggests a partial hydrogenation of the aromatic ring, which could enhance its stability and solubility. This feature is particularly advantageous in pharmaceutical applications where bioavailability is a critical factor. The one suffix indicates the presence of a ketone group at position 2 of the dihydro ring, which can participate in various chemical reactions such as nucleophilic additions or reductions.

The synthesis of 3'-Methoxy-5,5-Dimethyl-4,5-Dihydro-[1,1'-Biphenyl]-2(3H)-One involves a multi-step process that typically includes Friedel-Crafts alkylation or acylation followed by hydrogenation. The introduction of the methoxy group at the 3' position requires careful control over reaction conditions to ensure regioselectivity. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of such complex molecules.

In terms of applications, this compound has shown promise in the development of novel pharmaceutical agents. Its biphenyl core is known to interact with various biological targets such as G-protein coupled receptors (GPCRs) and kinases. The methoxy group can act as an electron-donating substituent, potentially modulating the compound's binding affinity and selectivity towards specific receptors. Additionally, the dimethyl groups at positions 5 may contribute to lipophilicity, enhancing membrane permeability.

Recent research has also explored the use of this compound as a building block for more complex molecular architectures. Its dihydro structure allows for further functionalization through oxidation or reduction reactions. For instance, oxidation of the dihydro ring could yield fully aromatic biphenyl derivatives with different electronic properties. Conversely, reduction could lead to fully saturated systems with enhanced stability.

The study of 3'-Methoxy-5,5-Dimethyl-4,5-Dihydro-[1,1'-Biphenyl]-2(3H)-One has also contributed to our understanding of biphenyl chemistry. Its reactivity patterns provide insights into how substituents influence the electronic environment of aromatic systems. For example, the methoxy group's electron-donating effect can activate certain positions on the aromatic ring for electrophilic substitution reactions.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its potential impact on ecosystems. Recent studies have employed computational methods to predict its biodegradation rates under various conditions. These findings are essential for ensuring sustainable practices in its production and use.

In conclusion, 3'-Methoxy-5,5-Dimethyl-4,5-Dihydro-[1,1'-Biphenyl]-2(3H)-One (CAS No. 907214-62-4) represents a valuable molecule with diverse applications across chemistry and pharmacology. Its unique structure offers opportunities for further research into its chemical reactivity and biological activity. As scientific advancements continue to unfold, this compound will likely play an increasingly important role in both academic and industrial settings.

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